molecular formula C14H11ClN2O3S B14439384 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine CAS No. 74834-96-1

7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine

Cat. No.: B14439384
CAS No.: 74834-96-1
M. Wt: 322.8 g/mol
InChI Key: CFDKRUNPSRMACZ-UHFFFAOYSA-N
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Description

7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents.

Properties

CAS No.

74834-96-1

Molecular Formula

C14H11ClN2O3S

Molecular Weight

322.8 g/mol

IUPAC Name

7-chloro-3-ethoxy-1-nitro-10H-phenothiazine

InChI

InChI=1S/C14H11ClN2O3S/c1-2-20-9-6-11(17(18)19)14-13(7-9)21-12-5-8(15)3-4-10(12)16-14/h3-7,16H,2H2,1H3

InChI Key

CFDKRUNPSRMACZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine typically involves the nitration of 7-chloro-3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with stringent control over reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may modulate neurotransmitter receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine stands out due to the presence of the nitro group, which imparts unique reactivity and potential biological activity. The ethoxy group further enhances its solubility and chemical properties, making it a versatile compound for various applications .

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